3-Methylphenyl diphenylacetate

Description

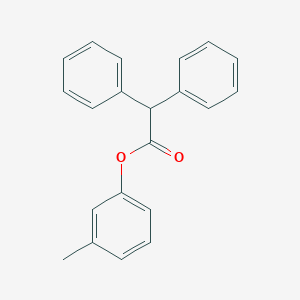

3-Methylphenyl diphenylacetate (CAS# 122-27-0), also known as m-cresyl phenylacetate or m-tolyl phenylacetate, is an aromatic ester with the molecular formula C₁₅H₁₄O₂ and a molecular weight of 226 g/mol . It is characterized by a phenylacetate backbone substituted with a 3-methylphenyl group. This compound is utilized in analytical chemistry and essential oil research, as identified in gas chromatography/mass spectrometry (GC/MS) studies . Its structural features, including the electron-donating methyl group on the aryl ring, influence its physicochemical properties, such as boiling point, solubility, and reactivity.

Properties

Molecular Formula |

C21H18O2 |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

(3-methylphenyl) 2,2-diphenylacetate |

InChI |

InChI=1S/C21H18O2/c1-16-9-8-14-19(15-16)23-21(22)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,20H,1H3 |

InChI Key |

XUDUCSHWLJOMBC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for ester derivatives. For 3-methylphenyl diphenylacetate, conditions dictate the mechanism and products:

Acid-Catalyzed Hydrolysis

-

Reagents : Concentrated H₂SO₄, HCl, or other strong acids.

-

Mechanism : Protonation of the ester oxygen initiates nucleophilic attack by water, leading to cleavage of the ester bond.

-

Products : Diphenylacetic acid and 3-methylphenol.

Alkaline Hydrolysis

-

Reagents : NaOH, KOH, or other strong bases.

-

Mechanism : Nucleophilic hydroxide attack at the carbonyl carbon forms a tetrahedral intermediate, releasing the carboxylate salt.

-

Products : Sodium diphenylacetate and 3-methylphenol.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, 80–100°C | Diphenylacetic acid + 3-methylphenol |

| Alkaline Hydrolysis | 1M NaOH, reflux | Sodium diphenylacetate + 3-methylphenol |

Nucleophilic Substitution

The ester’s carbonyl group is susceptible to nucleophilic attack, enabling substitution reactions:

Aminolysis

-

Reagents : Primary or secondary amines (e.g., NH₃, CH₃NH₂).

-

Mechanism : Nucleophilic amine attacks the carbonyl carbon, displacing the 3-methylphenoxide ion.

-

Products : Diphenylacetamide derivatives.

Alcoholysis (Transesterification)

-

Reagents : Methanol, ethanol, or other alcohols with acid/base catalysts.

-

Mechanism : Alcohol acts as a nucleophile, replacing the 3-methylphenol group.

Elimination Reactions

Under strongly basic conditions, elimination competes with hydrolysis:

-

Reagents : NaOEt, KOtBu.

-

Mechanism : Deprotonation adjacent to the ester group induces β-elimination.

-

Products : Diphenylacetylene (via dehydrohalogenation) and 3-methylphenol .

Oxidation

-

Reagents : KMnO₄, CrO₃.

-

Mechanism : Oxidation of the benzylic position (if accessible) generates ketones or carboxylic acids.

-

Products : Diphenyl ketone derivatives (limited by steric hindrance) .

Reduction

-

Reagents : LiAlH₄, NaBH₄.

-

Mechanism : Hydride transfer reduces the ester to a primary alcohol.

Photochemical and Catalytic Reactions

-

Photolysis : UV irradiation in the presence of I₂ promotes C–O bond cleavage, yielding iodinated arenes and diphenylacetic acid .

-

Metal-Catalyzed Coupling : Pd or Ni catalysts facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the aryl groups for biaryl synthesis .

Comparative Reactivity Insights

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

- The presence of -CF₃ may enhance resistance to hydrolysis but reduces solubility in polar solvents .

- Its safety data sheet highlights stringent handling requirements due to higher toxicity .

Table 1: Halogen-Substituted Analogues

| Compound | Substituent | Molecular Weight | Key Property |

|---|---|---|---|

| 3-Methylphenyl diphenylacetate | -CH₃ | 226 g/mol | Moderate solubility in organic solvents |

| Methyl 4-TFMBzAc | -CF₃ | ~260 g/mol* | Enhanced thermal stability |

| 4-Chlorophenyl derivative | -Cl | ~280 g/mol* | Higher toxicity |

*Estimated based on structural similarity.

Phosphonate and Carboxylate Derivatives

- Methyl Diethylphosphonoacetate (CAS# 1596-84-5): This compound incorporates a phosphonate group (-PO(OEt)₂), which significantly alters its chemical behavior. Phosphonate esters are more resistant to enzymatic degradation and are used in agrochemicals and medicinal chemistry .

- Diphenylacetate Metal Complexes :

Diphenylacetate ligands (e.g., in iron or chromium complexes) exhibit bridging coordination modes due to carboxylate groups, as observed in IR spectra (Δ(CO₂) = 195 cm⁻¹). This contrasts with this compound, which lacks metal-binding functionality .

Table 2: Functional Group Comparison

| Compound | Functional Group | Reactivity | Application |

|---|---|---|---|

| This compound | Ester | Hydrolysis under acidic/basic conditions | Analytical standards, fragrances |

| Methyl Diethylphosphonoacetate | Phosphonate | Stable to hydrolysis | Agrochemical precursors |

| Fe-diphenylacetate complex | Carboxylate | Metal coordination | Catalysis, material science |

Derivatives with Bioactive Motifs

- It is a commercial fungicide, demonstrating how bulky substituents enhance target specificity in pesticides .

- Methyl 2-Phenylacetoacetate (Item No. 28352): A precursor in amphetamine synthesis, highlighting the role of α-keto ester functionality in pharmaceutical intermediates. Its reactivity contrasts with the simpler ester group in this compound .

Q & A

Q. What are the recommended methods for synthesizing 3-methylphenyl diphenylacetate, and how can its purity be validated?

The synthesis of this compound (CAS 122-27-0) typically involves esterification reactions between phenylacetic acid derivatives and 3-methylphenol. A common approach is to use coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular integrity. Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) can resolve structural ambiguities, such as ester linkage confirmation and substituent positioning .

Q. How can researchers characterize the stability of this compound under varying laboratory conditions?

Stability studies should assess degradation kinetics under factors like temperature, pH, and light exposure. For example:

- Thermal stability : Incubate the compound at 25°C, 37°C, and 60°C over 1–4 weeks, followed by HPLC analysis to quantify intact compound vs. degradation products.

- Photostability : Expose samples to UV-Vis light (300–800 nm) and compare degradation rates using spectroscopic methods .

Evidence suggests diphenylacetate esters are relatively stable under standard lab conditions but degrade under prolonged acidic/basic conditions, forming phenylacetic acid derivatives .

Advanced Research Questions

Q. What experimental designs are suitable for studying the interaction of this compound with metabolic enzymes?

To investigate enzyme interactions (e.g., phenylacetate-CoA ligase):

In vitro assays : Use purified enzymes in buffered solutions with substrate (this compound) and cofactors (ATP, CoA). Monitor CoA-ester formation via LC-MS or spectrophotometric assays (e.g., NADH-coupled reactions) .

Kinetic studies : Measure and under varying substrate concentrations to determine binding affinity and catalytic efficiency.

Inhibitor screening : Test competitive inhibitors (e.g., phenylacetic acid analogs) to identify structural determinants of enzyme specificity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Conflicting carbonyl-stretching frequencies () in IR spectra may arise from solvent polarity or concentration effects. For example:

- In carbon tetrachloride, for phenyl diphenylacetate analogs appears at ~1740 cm, shifting to ~1725 cm in chloroform due to solvent hydrogen bonding .

Resolution strategy: - Standardize solvent systems and concentrations (e.g., 0.01–0.1 M) during spectral acquisition.

- Compare data with computational simulations (DFT calculations) to validate experimental observations .

Q. What methodologies are effective for analyzing temporal effects of this compound in cellular models?

Long-term exposure studies require:

Dose-response time courses : Treat cells with 1–100 µM of the compound over 24–72 hours, monitoring metabolic markers (e.g., ATP levels, ROS production).

Degradation tracking : Use stable isotope-labeled analogs (e.g., C-phenylacetic acid) to trace metabolite formation via LC-MS/MS .

Transcriptomic profiling : Perform RNA-seq to identify pathways altered by prolonged exposure, such as aromatic compound metabolism or stress-response genes .

Data Contradiction Analysis

Q. How should discrepancies in enzyme inhibition studies involving this compound be addressed?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or enzyme isoforms. Mitigation strategies include:

- Standardization : Replicate assays under identical conditions (e.g., pH 7.4, 37°C).

- Isoform-specific probes : Use siRNA or CRISPR-edited cell lines to isolate the activity of specific enzyme variants.

- Meta-analysis : Compare results across multiple studies (e.g., PubChem, NIST databases) to identify consensus mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.